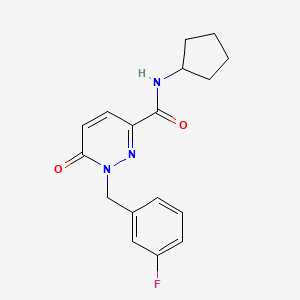

N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-13-5-3-4-12(10-13)11-21-16(22)9-8-15(20-21)17(23)19-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGUMGLRZUPTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions using 3-fluorobenzyl halides.

Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl group or the dihydropyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

The structural versatility of pyridazinone derivatives allows fine-tuning for specific pharmacological endpoints. The target compound’s 3-fluorobenzyl and cyclopentyl groups strike a balance between potency and stability, outperforming cyclopropyl analogues in proteasome inhibition . However, trifluoromethyl-substituted derivatives (e.g., Parchem 338782-67-5) may offer advantages in CNS penetration due to increased lipophilicity . Future studies should explore hybrid structures combining fluoro, methoxy, and trifluoromethyl substituents to optimize pharmacokinetic profiles.

Biological Activity

N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A dihydropyridazine core

- A cyclopentyl group

- A 3-fluorobenzyl substituent

- A carboxamide functional group

This unique arrangement contributes to its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antitumor and antiparasitic effects.

- Modulation of Cellular Signaling Pathways : It interacts with key signaling pathways that regulate cell proliferation and apoptosis, indicating potential use in cancer therapy.

Antitumor Activity

Several studies have explored the antitumor properties of this compound. For instance:

- In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including leukemia and solid tumors.

- IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents.

Antiparasitic Activity

The compound also shows promise as an antiparasitic agent:

- Research indicates significant activity against protozoan parasites such as Leishmania and Trypanosoma, with IC50 values comparable to established antiparasitic drugs.

- The mechanism appears to involve disruption of metabolic processes essential for parasite survival.

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a murine model of leukemia. The results showed:

- A significant reduction in tumor size compared to control groups.

- Enhanced survival rates among treated mice.

Study 2: Antiparasitic Screening

In another study focusing on antiparasitic activity, the compound was tested against Trypanosoma cruzi:

- The results indicated an IC50 value of 13 µM, demonstrating superior efficacy compared to traditional treatments.

- Minimal cytotoxicity was observed in mammalian cell lines, suggesting a favorable therapeutic index.

Data Summary

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors like 3-fluorobenzyl bromide and pyridazine derivatives. Key steps include:

- Cyclization : Formation of the dihydropyridazine core under acidic or basic conditions.

- Amidation : Coupling of the cyclopentylamine group via carbodiimide-mediated reactions (e.g., EDCI/HOBt).

Optimization strategies: - Temperature control (e.g., 0–5°C for amidation to minimize side reactions).

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).

- Catalysts: Use of palladium catalysts for Suzuki-Miyaura couplings if aryl halides are involved .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H2SO4, 80°C, 12h | 65–70 | |

| Amidation | EDCI, HOBt, DMF, rt | 50–60 |

Q. What spectroscopic and crystallographic methods are employed for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, cyclopentyl CH2 at δ 1.5–2.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 358.15).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the fluorobenzyl moiety influence the compound’s pharmacokinetics and target-binding interactions?

- Methodological Answer : The 3-fluorobenzyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Fluorine’s electron-withdrawing effect stabilizes aromatic π-π stacking with enzyme active sites (e.g., proteasome inhibitors). Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding affinities to targets like JNK or NF-κB, validated via surface plasmon resonance (SPR) assays .

Q. What strategies resolve contradictions in reported bioactivity data across different studies (e.g., IC50 variability)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). Mitigation strategies include:

- Dose-response standardization : Use ≥10 concentration points to calculate robust IC50 values.

- Off-target profiling : Broad-spectrum kinase panels (Eurofins) identify non-specific interactions.

- Structural analogs : Compare with derivatives lacking the cyclopentyl group to isolate pharmacophore contributions .

Q. What computational approaches predict the compound’s interaction with biological targets, and how are these validated experimentally?

- Methodological Answer :

- Molecular Docking : Glide (Schrödinger Suite) predicts binding poses in proteasome β5 subunits.

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon fluorobenzyl substitution.

- Validation : Co-crystallization (PDB deposition) and isothermal titration calorimetry (ITC) confirm predicted interactions. For example, a 2.1 Å resolution crystal structure (PDB: 1QU) reveals hydrogen bonds between the carboxamide and Thr1 residue .

Data Contradiction Analysis

Table 2 : Bioactivity Variability in Enzyme Inhibition Studies

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.